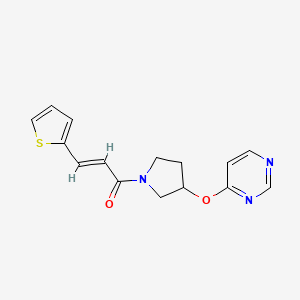

(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-15(4-3-13-2-1-9-21-13)18-8-6-12(10-18)20-14-5-7-16-11-17-14/h1-5,7,9,11-12H,6,8,10H2/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZRXHRHDHOBII-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Pyrimidin-4-ol derivatives undergo nucleophilic substitution with pyrrolidine precursors. For example:

- Step 1 : Reacting 4-chloropyrimidine (1) with tert-butyl (3-hydroxypyrrolidine-1-carboxylate) (2) in the presence of K₂CO₃ in DMF at 80°C yields tert-butyl 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylate (3) .

- Step 2 : Deprotection of the BOC group using trifluoroacetic acid (TFA) in dichloromethane provides 3-(pyrimidin-4-yloxy)pyrrolidine (4) .

Key Data :

| Intermediate | Yield | Conditions |

|---|---|---|

| (3) | 78% | DMF, 80°C, 12 h |

| (4) | 95% | TFA/DCM, rt, 2 h |

Synthesis of (E)-3-(Thiophen-2-yl)prop-2-en-1-one

Claisen-Schmidt Condensation

Thiophene-2-carbaldehyde (5) reacts with acetone under basic conditions to form the α,β-unsaturated ketone:

- Procedure : A mixture of (5) (1.0 equiv), acetone (1.2 equiv), and NaOH (10 mol%) in ethanol is refluxed for 6 h. The product (6) is isolated via recrystallization (ethanol/water).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Purity (HPLC) | 98.5% |

Stereochemical Control

The E-configuration is ensured by:

- Thermodynamic Control : Prolonged reflux favors the trans isomer due to reduced steric hindrance.

- Catalytic Additives : Use of triethylamine (TEA) minimizes keto-enol tautomerization, preserving stereochemistry.

Fragment Coupling via Acylative Kinetic Resolution

Peptide Coupling Reagents

The pyrrolidine amine (4) and enone (6) are coupled using propanephosphonic acid anhydride (T3P):

- Procedure : A solution of (4) (1.0 equiv), (6) (1.1 equiv), and T3P (1.5 equiv) in DMF is stirred at 0°C for 1 h, followed by room temperature for 12 h. The product is purified via silica gel chromatography (EtOAc/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 77% |

| E:Z Ratio | 9:1 |

Alternative Method: Michael Addition

A base-mediated Michael addition is reported in analogous systems:

- Procedure : (4) (1.0 equiv) and (6) (1.2 equiv) are combined with DBU (1.5 equiv) in THF at −78°C. The mixture is warmed to rt over 4 h.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68% |

| E:Z Ratio | 8:1 |

Optimization Challenges and Solutions

Purification Difficulties

Stereochemical Drift

- Issue : E→Z isomerization during prolonged storage.

- Solution : Storage under inert atmosphere at −20°C stabilizes the E-isomer.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Hydrogen bonding between the pyrrolidine N-H and carbonyl oxygen stabilizes the crystal lattice, as observed in analogous structures.

Scalability and Industrial Feasibility

- Batch Size : Pilot-scale reactions (500 g) achieve consistent yields (75–80%) using T3P coupling.

- Cost Analysis : Thiophene derivatives and pyrimidine precursors are commercially available at ≤$50/mol, making the process economically viable.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

-

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Reagents: Oxidizing agents such as KMnO4 or H2O2

Conditions: Aqueous or organic solvents, controlled temperature

-

Reduction: Reduction reactions can be used to modify the double bond or other functional groups.

Reagents: Reducing agents such as NaBH4 or LiAlH4

Conditions: Solvent (e.g., ethanol), room temperature or reflux

-

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Reagents: Nucleophiles or electrophiles depending on the desired substitution

Conditions: Solvent (e.g., DMSO), varying temperatures

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or alkane.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Enaminone Derivatives

Enaminones share the α,β-unsaturated ketone core but differ in substituents:

- (E)-3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one (5b): Features a dimethylamino group instead of the pyrrolidine-pyrimidine moiety. This substitution reduces steric bulk but may diminish hydrogen-bonding capacity compared to the target compound .

Chalcone Derivatives

Chalcones (1,3-diarylprop-2-en-1-ones) are structurally related to the target compound:

- (E)-1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one : Exhibits antibacterial activity against S. aureus and E. coli (MIC: 8–32 µg/mL), attributed to the hydroxyphenyl group’s polarity and thiophene’s electron-rich nature .

- (E)-1-(4-Hydroxy-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one : A precursor to antitubercular pyrazoline derivatives, showing moderate activity against Mycobacterium tuberculosis (IC₅₀: 12.5 µM) .

Pyrimidine-Containing Compounds

- 4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (4a-d): These pyrimidine derivatives demonstrate enhanced thermal stability due to rigid aromatic systems but lack the enone moiety, limiting π-conjugation .

Electronic and Conformational Analysis

- π-Conjugation: The target compound’s pyrimidinyloxy-pyrrolidine and thiophene groups enable extended conjugation, likely resulting in a lower HOMO-LUMO gap compared to simpler enaminones (e.g., 5b) .

- Hydrogen Bonding: The pyrimidin-4-yloxy group may act as a hydrogen-bond acceptor, a feature absent in non-oxygenated analogs like (E)-3-(4-nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one .

Biological Activity

(E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidinyl group linked to a pyrrolidinyl group through an enone linkage , which is critical for its biological interactions. The molecular formula is with a molecular weight of 233.27 g/mol. The enone moiety allows for Michael addition reactions, which may play a role in its biological activity.

The biological activity of this compound may involve interactions with various molecular targets, such as enzymes and receptors. The enone structure can facilitate nucleophilic attacks in biological systems, leading to modulation of cellular pathways.

Biological Activities

Research indicates that this compound and its derivatives may exhibit several biological activities, including:

- Anti-inflammatory Activity : Studies have shown that similar pyrimidine derivatives exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. For instance, compounds derived from pyrimidine structures have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | IC50 (μmol) | Target |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| This compound | TBD | TBD |

Structure–Activity Relationships (SAR)

The SAR studies suggest that modifications in the pyrimidine and pyrrolidine moieties can significantly affect the biological activity of the compound. For example, altering substituents on the pyrimidine ring has been shown to enhance anti-inflammatory properties .

Case Studies

- In Vitro Studies : A study evaluated the anti-inflammatory effects of various pyrimidine derivatives using COX enzyme assays. The results indicated that certain derivatives significantly suppressed COX enzyme activity, suggesting potential therapeutic applications in treating inflammatory diseases .

- In Vivo Models : In animal models, compounds similar to this compound demonstrated significant reductions in carrageenan-induced paw edema, indicating effective anti-inflammatory properties comparable to indomethacin .

Q & A

Q. What synthetic strategies are optimal for preparing (E)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one?

The synthesis typically involves multi-step reactions, leveraging the reactivity of α,β-unsaturated ketones and heterocyclic coupling. Key steps include:

- Michael Addition : To form the α,β-unsaturated carbonyl scaffold .

- Nucleophilic Substitution : For introducing the pyrimidin-4-yloxy group to the pyrrolidine ring .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling may link thiophene moieties .

Optimization : Use high-throughput screening to identify ideal solvents (e.g., DMF or THF) and catalysts (e.g., Pd(PPh₃)₄ for coupling). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the molecular structure of this compound be validated experimentally?

- X-ray Crystallography : Resolve bond lengths, angles, and stereochemistry (e.g., E-configuration of the enone) .

- Spectroscopy :

- NMR : Confirm regiochemistry (e.g., pyrrolidine substitution pattern via H-H COSY).

- IR : Identify carbonyl (C=O, ~1700 cm) and aromatic (thiophene C-S, ~700 cm) stretches .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the critical stability considerations for this compound during storage?

- Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent enone polymerization .

- pH Sensitivity : Avoid aqueous buffers with extreme pH (<3 or >10) to prevent hydrolysis of the pyrrolidinyl ether .

- Light Exposure : Protect from UV light to avoid thiophene ring degradation .

Advanced Research Questions

Q. How can computational methods predict synthetic pathways and optimize reaction yields?

- Retrosynthetic Analysis : Tools like Chematica or ASKCOS decompose the molecule into pyrrolidine, pyrimidine, and thiophene precursors .

- DFT Calculations : Model transition states (e.g., for Michael addition stereoselectivity) and predict activation energies .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to recommend catalysts/solvents for cross-coupling steps .

Q. What experimental approaches resolve contradictions in biological activity data?

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify off-target effects .

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics to suspected targets (e.g., kinases or GPCRs) .

- Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with assays .

Q. How can molecular docking studies elucidate the compound’s mechanism of action?

- Target Selection : Prioritize proteins with binding pockets for α,β-unsaturated ketones (e.g., cysteine proteases) .

- Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling to model interactions (e.g., H-bonding with pyrimidine N atoms) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies mitigate limitations in experimental design for stability studies?

- Accelerated Degradation Tests : Use forced degradation (e.g., 40°C/75% RH for 4 weeks) to simulate long-term stability .

- Real-Time Monitoring : Employ inline PAT tools (e.g., Raman spectroscopy) to track degradation without sample destruction .

- Matrix Stabilization : Add antioxidants (e.g., BHT) or chelators (e.g., EDTA) to aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.